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Compound of Interest

Compound Name:
2,3-Dichlorobenzamidyl

Guanidine-13C2

Cat. No.: B562103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Dichlorobenzamidyl Guanidine-13C2 is the isotopically labeled form of 2-(2,3-

Dichlorobenzoyl)hydrazine-1-carboximidamide, featuring two carbon-13 atoms in the guanidine

group. Stable isotope labeling is a critical tool in drug discovery and development, enabling

precise quantification and metabolic profiling of drug candidates and related substances. This

compound primarily serves as an internal standard or tracer in analytical methodologies,

particularly in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic

resonance (NMR) spectroscopy.[1][2] Its application is crucial for accurate pharmacokinetic

(PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME)

studies.[3]

While the unlabeled parent compound, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, is

noted as a potential impurity or related substance in the synthesis of active pharmaceutical

ingredients (APIs) such as Lamotrigine, its intrinsic biological activity is not extensively

documented in publicly available literature. However, the broader chemical class of guanidine

and hydrazine-carboxamide derivatives has been explored for a range of therapeutic

applications, including as enzyme inhibitors and antimicrobial agents.[4][5][6]
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The primary application of 2,3-Dichlorobenzamidyl Guanidine-13C2 is to support the

development of a structurally related API. Its utility can be categorized as follows:

Internal Standard for Bioanalytical Assays: In quantitative bioanalysis (e.g., measuring drug

concentration in plasma, urine, or tissue), an ideal internal standard co-elutes with the

analyte and has a similar ionization efficiency but a different mass-to-charge ratio (m/z). As a

stable isotope-labeled analog, 2,3-Dichlorobenzamidyl Guanidine-13C2 is the gold

standard for this purpose, correcting for variations in sample preparation and instrument

response.[1][2]

Tracer in Metabolite Identification and Profiling: When administered alongside the unlabeled

drug, the labeled compound can be used to distinguish drug-derived metabolites from

endogenous molecules in complex biological matrices. This is invaluable for elucidating

metabolic pathways.[3]

Pharmacokinetic (PK) Studies: The use of labeled compounds allows for highly accurate

determination of key PK parameters such as clearance, volume of distribution, and

bioavailability. This is especially critical in early-phase clinical trials, including microdosing

studies.[3]

Quantitative Data Summary
As specific biological activity data for the parent compound is not readily available, this table

summarizes the key properties of 2,3-Dichlorobenzamidyl Guanidine-13C2 relevant to its

application as an analytical standard.
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Property Value
Significance in Drug
Discovery Applications

Molecular Formula C613C2H8Cl2N4O

Defines the elemental

composition, including the

isotopic labels.

Molecular Weight 249.07 g/mol

The precise mass is critical for

high-resolution mass

spectrometry, allowing clear

differentiation from the

unlabeled analyte.[7]

Isotopic Purity Typically >98%

High isotopic purity is essential

to prevent signal overlap with

the unlabeled compound and

ensure accurate quantification.

Chemical Purity Typically >95%

High chemical purity ensures

that analytical signals are not

confounded by impurities.

Experimental Protocols
Protocol 1: Quantitative Analysis of a Parent Drug in
Plasma using LC-MS/MS with 2,3-Dichlorobenzamidyl
Guanidine-13C2 as an Internal Standard
Objective: To accurately quantify the concentration of an unlabeled parent drug (structurally

related to the internal standard) in human plasma.

Materials:

Human plasma (with anticoagulant, e.g., K2-EDTA)

Unlabeled parent drug (analytical standard)
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2,3-Dichlorobenzamidyl Guanidine-13C2 (internal standard stock solution, e.g., 1 mg/mL

in methanol)

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)

Methanol (for stock solutions)

Water with 0.1% formic acid (mobile phase A)

Acetonitrile with 0.1% formic acid (mobile phase B)

LC-MS/MS system (e.g., Triple Quadrupole)

C18 reverse-phase HPLC column

Methodology:

Preparation of Standards and Quality Controls (QCs):

Prepare a stock solution of the unlabeled parent drug in methanol.

Create a series of calibration standards by spiking known concentrations of the parent

drug into blank human plasma (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation):

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the

internal standard working solution (e.g., 100 ng/mL 2,3-Dichlorobenzamidyl Guanidine-
13C2 in methanol).

Vortex briefly to mix.

Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

LC Conditions:

Column: C18, 2.1 x 50 mm, 1.8 µm

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5%

B and re-equilibrate.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

Ionization Mode: Positive Electrospray Ionization (ESI+)

Determine the precursor ion ([M+H]+) and a stable product ion for both the unlabeled

drug and 2,3-Dichlorobenzamidyl Guanidine-13C2.

Example MRM transitions:

Unlabeled Drug: e.g., m/z 247.0 -> 1XX.X

Labeled IS: m/z 249.0 -> 1XX.X (The product ion may be the same or shifted

depending on the location of the label loss during fragmentation).

Data Analysis:

Integrate the peak areas for both the analyte and the internal standard.

Calculate the peak area ratio (Analyte Area / Internal Standard Area).
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Construct a calibration curve by plotting the peak area ratio against the nominal

concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

Determine the concentration of the unknown samples from the calibration curve.
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Caption: Workflow for quantitative bioanalysis using a labeled internal standard.
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While direct therapeutic applications for 2,3-Dichlorobenzamidyl Guanidine-13C2 are not

established, its role as an analytical tool is indispensable for the rigorous evaluation of new

chemical entities in the drug development pipeline. The protocols and information provided

here serve as a foundational guide for its implementation in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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